molecular formula C15H17N3O4 B3032283 2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine CAS No. 1374651-38-3

2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine

Cat. No.: B3032283
CAS No.: 1374651-38-3
M. Wt: 303.31
InChI Key: KTDXAWNNDPGABG-UHFFFAOYSA-N
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Description

2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine is a complex organic compound with the molecular formula C15H17N3O4 and a molecular weight of 303.3132 g/mol This compound is characterized by its unique pyrazino[1,2-A]pyrazine core structure, which is further functionalized with carbobenzyloxy (Cbz) and dioxo groups

Scientific Research Applications

2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine is not specified in the available resources. Its applications in drug discovery and organic synthesis suggest it may have bioactive properties.

Safety and Hazards

The safety data sheet for 2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate diamine precursors with dicarbonyl compounds under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine can be compared with other similar compounds, such as:

    2-Cbz-6,9-dioxooctahydropyrazino[1,2-B]pyrazine: Similar structure but different positioning of functional groups.

    2-Cbz-6,9-dioxooctahydropyrazino[1,2-C]pyrazine: Another isomer with distinct chemical properties.

    2-Cbz-6,9-dioxooctahydropyrazino[1,2-D]pyrazine: Differing in the arrangement of atoms within the core structure.

The uniqueness of this compound lies in its specific functionalization and the resulting chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

benzyl 6,9-dioxo-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-13-8-16-14(20)12-9-17(6-7-18(12)13)15(21)22-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDXAWNNDPGABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1C(=O)OCC3=CC=CC=C3)C(=O)NCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501125808
Record name 2H-Pyrazino[1,2-a]pyrazine-2-carboxylic acid, octahydro-6,9-dioxo-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374651-38-3
Record name 2H-Pyrazino[1,2-a]pyrazine-2-carboxylic acid, octahydro-6,9-dioxo-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374651-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazino[1,2-a]pyrazine-2-carboxylic acid, octahydro-6,9-dioxo-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine
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Reactant of Route 6
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